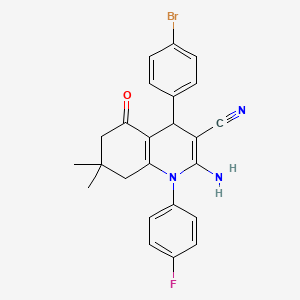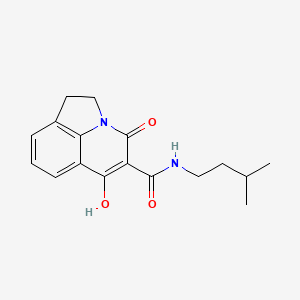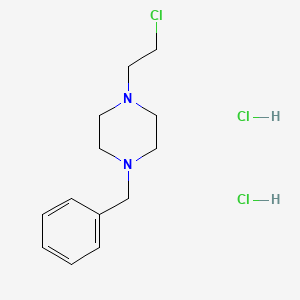
Sodium (4-bromophenyl)methanesulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (4-bromophenyl)methanesulfinate is an organosulfur compound with the molecular formula C7H6BrNaO2S. It is a white to off-white powder that is used as a reagent in organic synthesis, particularly for the late-stage functionalization of nitrogen-containing heterocycles .
Méthodes De Préparation
The synthesis of sodium (4-bromophenyl)methanesulfinate typically involves the reaction of 4-bromobenzenesulfonyl chloride with a reducing agent in the presence of a base. One common method includes the use of hydrazine hydrate and sodium carbonate in an aqueous medium . The reaction is carried out at elevated temperatures, followed by cooling and filtration to obtain the desired product . Industrial production methods may vary, but they generally follow similar principles of sulfonyl chloride reduction and subsequent purification steps.
Analyse Des Réactions Chimiques
Sodium (4-bromophenyl)methanesulfinate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfinyl group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonates.
Reduction Reactions: It can be reduced to form sulfides or thiols under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Sodium (4-bromophenyl)methanesulfinate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of sodium (4-bromophenyl)methanesulfinate involves its ability to act as a sulfonylating agent. It can transfer the sulfonyl group to various nucleophiles, leading to the formation of sulfonylated products. This process is facilitated by the presence of a suitable base and solvent, which help to stabilize the intermediate species and promote the reaction .
Comparaison Avec Des Composés Similaires
Sodium (4-bromophenyl)methanesulfinate can be compared with other similar compounds such as:
- Sodium (4-methoxyphenyl)methanesulfinate
- Sodium (4-chlorophenyl)methanesulfinate
- Sodium (2,4-dichlorophenyl)methanesulfinate
These compounds share similar structural features but differ in their substituents on the phenyl ring, which can influence their reactivity and applications. This compound is unique due to the presence of the bromine atom, which can participate in additional reactions such as halogenation .
Propriétés
Formule moléculaire |
C7H6BrNaO2S |
|---|---|
Poids moléculaire |
257.08 g/mol |
Nom IUPAC |
sodium;(4-bromophenyl)methanesulfinate |
InChI |
InChI=1S/C7H7BrO2S.Na/c8-7-3-1-6(2-4-7)5-11(9)10;/h1-4H,5H2,(H,9,10);/q;+1/p-1 |
Clé InChI |
PVQCSNDPWWZSFB-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC=C1CS(=O)[O-])Br.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2E)-2-(2-ethoxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12050934.png)
![Dimethyl 4-methyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B12050935.png)
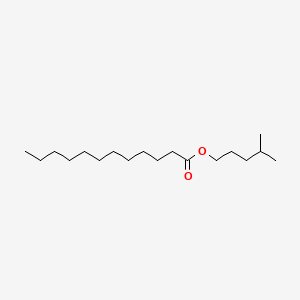
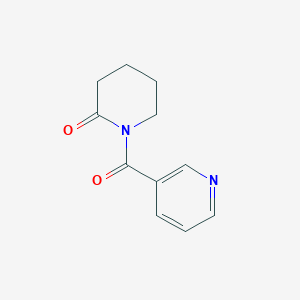


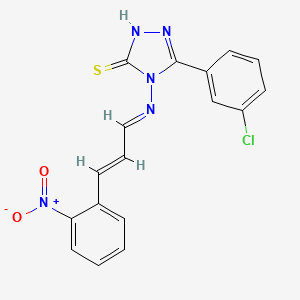

![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12050986.png)
